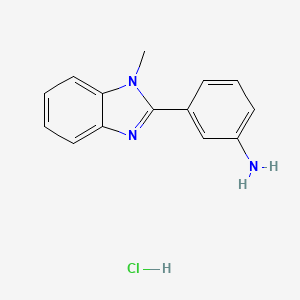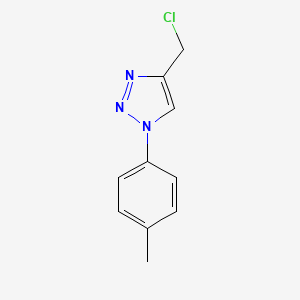
3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride
概要
説明
3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a methoxyphenyl group and a piperidinyl group connected by an ethyl ether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride typically involves the reaction of 3-methoxyphenol with 2-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
化学反応の分析
Types of Reactions
3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The piperidinyl group can be reduced to form a secondary amine.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohol and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.
Major Products Formed
Oxidation: 3-Hydroxyphenyl 2-(2-piperidinyl)ethyl ether.
Reduction: 3-Methoxyphenyl 2-(2-piperidinyl)ethyl amine.
Substitution: 3-Methoxyphenol and 2-(2-piperidinyl)ethanol.
科学的研究の応用
3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions between small molecules and biological targets.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether: Similar structure but with a different position of the piperidinyl group.
2-[2-(3-Methoxyphenoxy)ethyl]piperidine: Another structural isomer with similar properties.
Uniqueness
3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies.
特性
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-6-4-7-14(11-13)17-10-8-12-5-2-3-9-15-12;/h4,6-7,11-12,15H,2-3,5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIMVFERDZDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one](/img/structure/B1426350.png)
![Methyl (2S,4S)-4-[(cyclobutylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426351.png)
![3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426352.png)

![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)
amine](/img/structure/B1426358.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)
